molecular formula C13H9NO4 B3248785 (4-Hydroxyphenyl)(4-nitrophenyl)methanone CAS No. 18920-70-2

(4-Hydroxyphenyl)(4-nitrophenyl)methanone

Cat. No.: B3248785
CAS No.: 18920-70-2
M. Wt: 243.21 g/mol
InChI Key: ZEYDQRVULMQZIU-UHFFFAOYSA-N
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Description

“(4-Hydroxyphenyl)(4-nitrophenyl)methanone” is a chemical compound with the molecular formula C13H9NO4 . It is also known by other names such as Benzophenone, 4-nitro-; 4-Nitrobenzophenone; p-Nitrobenzophenone; 4-Nitrophenyl phenyl ketone .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a hydroxyphenyl group and a nitrophenyl group attached to a methanone (ketone) group . The 3D structure of the compound can be viewed using appropriate software .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 243.22 . The boiling point is predicted to be around 465.0±30.0 °C at a pressure of 760 Torr .

Scientific Research Applications

Clathrate Host Formation

(4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, closely related to the query compound, demonstrates significant potential as a clathrate host for benzene guests. The formation of these inclusion complexes with benzene is largely facilitated by the 'edge-to-face interaction' between aromatic rings, a characteristic evident in the structural analyses of the compounds (Eto et al., 2011).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

The reduction of a compound structurally similar to (4-Hydroxyphenyl)(4-nitrophenyl)methanone has been instrumental in the synthesis of various compounds, including the pyrrolo[1,2-b]cinnolin-10-one ring system. This process highlights the utility of such compounds in complex organic syntheses (Kimbaris & Varvounis, 2000).

Key Intermediate in Anti-Arrhythmic Drug Synthesis

A practical synthesis method for a derivative of this compound, specifically (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, has been developed as a key intermediate in the preparation of the anti-arrhythmic drug dronedarone hydrochloride. This application underscores the significance of such compounds in pharmaceutical synthesis (Raja Gopal et al., 2012).

Herbicidal Activity

Compounds like this compound, particularly aryl-naphthyl methanone derivatives, have been investigated for their herbicidal activity. These studies have shown that certain derivatives exhibit significant herbicidal activity, potentially offering new avenues in agricultural chemistry (Fu et al., 2019).

Properties

IUPAC Name

(4-hydroxyphenyl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYDQRVULMQZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(4-methoxybenzoyl)-nitrobenzene (150 g, 0.58 mol), glacial acetic acid (500 mL), and hydrobromic acid (48% w/w aqueous solution, 400 mL) was heated under reflux for 16 hours. The reaction mixture was cooled to room temperature and poured onto crushed ice. The crude product as filtered, washed several times with water and dried at about 50° C. under high vacuum. Crystallization from ethyl acetate/hexanes gave 4-(4-hydroxybenzoyl)-nitrobenzene (114 g, 81%), m.p. 190-193° C.; Analysis for C13H9NO4: Calc.: C, 64.20; H, 3.73; N, 5.76; Found: C, 63.95; H, 3.65; N, 5.85; MS m/e (%): 243 (M+; 45).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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